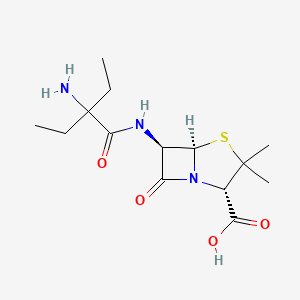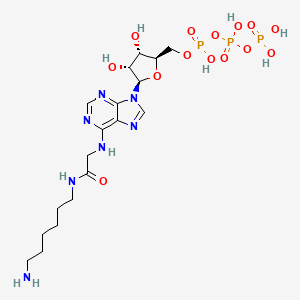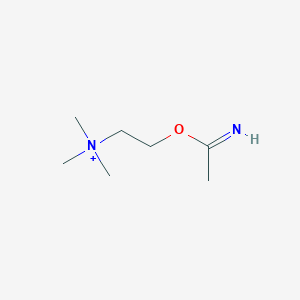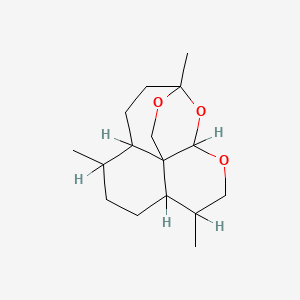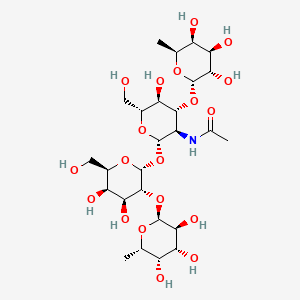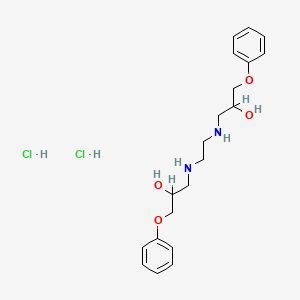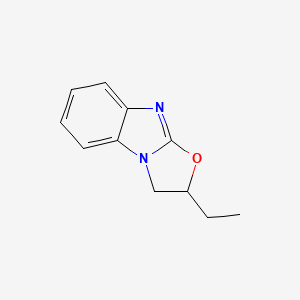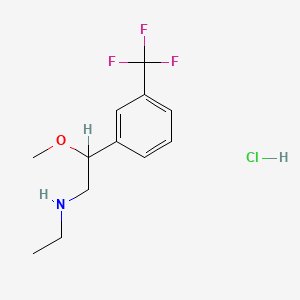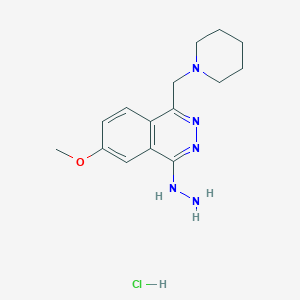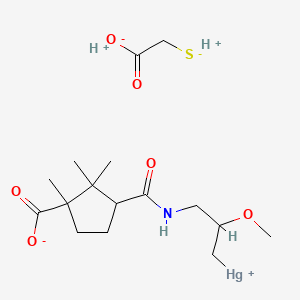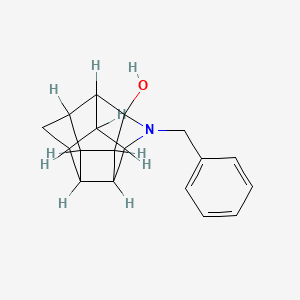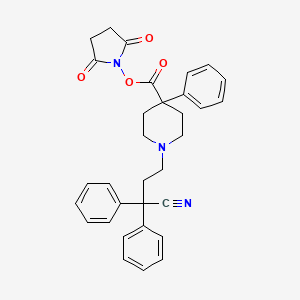![molecular formula C17H19NO5 B1208655 (3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol](/img/structure/B1208655.png)
(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Haemanthidine is an alkaloid.
Scientific Research Applications
Antibacterial Applications Compounds similar to the specified chemical, particularly alkaloids from Zanthoxylum rhoifolium, have shown activity against Gram-positive and Gram-negative bacteria. This suggests potential antibacterial applications for related compounds (Gonzaga et al., 2003).
Conformational Studies and Structural Analyses The conformational and structural properties of related hexahydrobenzo[c]phenanthridine-type alkaloid derivatives have been extensively studied using X-ray crystal structure and NMR analyses. These studies are crucial for understanding the physical and chemical properties of such compounds (Kamigauchi et al., 2010).
Metabolism in Human Hepatocytes Research involving the metabolism of benzo[c]phenanthridine alkaloids in human hepatocytes has provided insights into the biotransformation processes of these compounds. This is particularly relevant for drug development and toxicity studies (Kosina et al., 2011).
Synthesis and Chemical Modifications Efforts in synthesizing and chemically modifying related compounds, such as isodecarine and 12-methoxydihydrochelerythrine, open avenues for creating derivatives with potential pharmacological properties (Hlaváč et al., 2007); (Watanabe et al., 2003).
Antitumor Activity Certain derivatives of benzo[c]phenanthridine have been found to possess antitumor activities. This suggests that similar compounds might be explored for their potential in cancer treatment (Kock et al., 2005).
Antileukemic Activity Research on alkoxybenzo[c]phenanthridinium salts and their dihydro derivatives has shown promising results in antileukemic activity, highlighting the therapeutic potential of these compounds (Zee-Cheng & Cheng, 1975).
properties
Product Name |
(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol |
|---|---|
Molecular Formula |
C17H19NO5 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(1S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol |
InChI |
InChI=1S/C17H19NO5/c1-21-9-2-3-17-11-6-13-12(22-8-23-13)5-10(11)16(20)18(7-15(17)19)14(17)4-9/h2-3,5-6,9,14-16,19-20H,4,7-8H2,1H3/t9-,14+,15+,16?,17+/m1/s1 |
InChI Key |
ZSTPNQLNQBRLQF-MTJLQIHRSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2C(C4=CC5=C(C=C34)OCO5)O)O |
Canonical SMILES |
COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O |
synonyms |
haemanthidine hemanthidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



